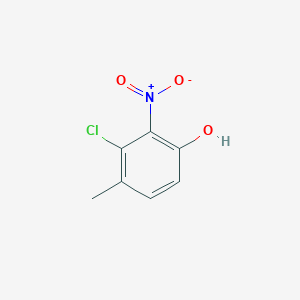

3-Chloro-4-methyl-2-nitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitrophenols like “3-Chloro-4-methyl-2-nitrophenol” are typically used as intermediates in the synthesis of dyes, drugs, and pesticides . They are characterized by a nitro group (-NO2) and a phenol group (a benzene ring with a hydroxyl group, -OH) in their structure .

Synthesis Analysis

The synthesis of nitrophenols generally involves the nitration of phenol, where both para- and ortho-nitrophenols are formed . The nitro group tends to attach to the para position due to the strongly activating nature of the -OH group .Molecular Structure Analysis

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitrophenols can undergo various reactions, including reduction to aminophenols, coupling reactions to form azo dyes, and reactions with bases to form phenoxide ions .Physical And Chemical Properties Analysis

Nitrophenols are typically yellowish in color and have a relatively low volatility compared to similar molecular weight compounds due to the polar character of the nitro group . They also exhibit strong infrared bands at about 1550 cm-1 and 1375 cm-1 .Wissenschaftliche Forschungsanwendungen

- Antimalarial Agents : Analogues of this compound have been synthesized for potential use as antimalarial agents . Researchers investigate their efficacy against Plasmodium parasites.

- Anti-Androgenic Activity : 3-Chloro-4-methyl-2-nitrophenol exhibits anti-androgenic effects. It significantly inhibits basal and hCG-stimulated testosterone production in rats . Understanding its impact on endocrine systems is crucial.

- Synthetic Intermediates : Researchers use 3-Chloro-4-methyl-2-nitrophenol as a starting reagent in various organic syntheses. For example, it’s employed in the synthesis of other compounds, such as 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene .

Pharmaceutical and Medicinal Chemistry

Endocrine Disruption Research

Chemical Synthesis and Organic Chemistry

Environmental Remediation and Bioremediation

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 3-Chloro-4-methyl-2-nitrophenol are likely to be similar to those of other nitro compounds, which are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound may also target the respiratory system .

Mode of Action

The mode of action of 3-Chloro-4-methyl-2-nitrophenol involves several steps. The compound is likely to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that the first step needs to be nitration .

Biochemical Pathways

The degradation of 3-Chloro-4-methyl-2-nitrophenol likely involves the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster, which is significantly upregulated in the presence of the compound, is suspected to be involved in its catabolism . The enzymes HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase, play crucial roles in this pathway .

Pharmacokinetics

Nitro compounds generally have lower volatility than ketones of about the same molecular weight, and their water solubility is low . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

The degradation of similar compounds via the bt pathway results in the formation of maleylacetate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-methyl-2-nitrophenol. For instance, the degradation of similar compounds is more rapid under aerobic conditions . Additionally, the presence of other compounds, such as pesticides, can also affect the degradation process .

Eigenschaften

IUPAC Name |

3-chloro-4-methyl-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBOOMGORINFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methyl-2-nitrophenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2444516.png)

![N-{[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2444521.png)

![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)

![3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2444531.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2444533.png)